((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol

Antiviral Drug Discovery Hepatitis B Virus Nucleoside Reverse Transcriptase Inhibitor

The compound ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol, systematically designated as 2′,3′-didehydro-2′,3′-dideoxy-3′-methyladenosine (3′-Me-d4A), belongs to the class of unsaturated purine nucleoside analogs featuring a 2,3-dihydrofuran scaffold. Its molecular formula is C₁₁H₁₃N₅O₂ (MW 247.26 g/mol).

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
Cat. No. B12921562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC1C=C(OC1CO)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C11H13N5O2/c1-6-2-8(18-7(6)3-17)16-5-15-9-10(12)13-4-14-11(9)16/h2,4-7,17H,3H2,1H3,(H2,12,13,14)/t6-,7-/m0/s1
InChIKeyZVSSZQHCKRNDOZ-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol — A 3′-C-Methyl-2′,3′-didehydro-2′,3′-dideoxyadenosine Nucleoside Analog for Antiviral Research and Procurement


The compound ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol, systematically designated as 2′,3′-didehydro-2′,3′-dideoxy-3′-methyladenosine (3′-Me-d4A), belongs to the class of unsaturated purine nucleoside analogs featuring a 2,3-dihydrofuran scaffold. Its molecular formula is C₁₁H₁₃N₅O₂ (MW 247.26 g/mol) [1]. The defining structural feature is a methyl substituent at the 3′-position of the dihydrofuran ring, which distinguishes it from the parent compound 2′,3′-didehydro-2′,3′-dideoxyadenosine (d4A, CAS 7057-48-9, MW 233.23) and from the saturated analog 2′,3′-dideoxyadenosine (ddA). This methylation is designed to modulate enzymatic susceptibility, hydrolytic stability, and conformational dynamics, positioning the compound as a differentiated research tool for antiviral drug discovery, particularly against HIV and HBV [2] [3].

Why 2′,3′-Didehydro-2′,3′-dideoxyadenosine (d4A) or 2′,3′-Dideoxyadenosine (ddA) Cannot Substitute ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol in Rigorous Research Programs


Although d4A and ddA share a purine base and an unsaturated or saturated sugar moiety, they lack the 3′-C-methyl substituent that fundamentally alters the conformational equilibrium, hydrolytic stability, and enzymatic processing of the nucleoside scaffold. Studies on 3′-C-methyl nucleosides demonstrate that the methyl group imposes steric constraints that restrict furanose ring pseudorotation, thereby modulating recognition by adenosine deaminase (ADA), deoxycytidine kinase (dCK), and purine nucleoside phosphorylase (PNP) [1] [2]. Consequently, the antiviral potency, selectivity index, and metabolic fate of 3′-Me-d4A cannot be inferred from data on d4A or ddA. Procurement of the non-methylated analogs for structure-activity relationship (SAR) studies or metabolic profiling would introduce an uncontrolled variable, compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence: ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol vs. d4A, ddA, Tenofovir, and GS-9148


Anti-HBV Replication Potency in 2.2.15 Cells: 3′-Me-d4A Parent Scaffold (β-L-D4A) Demonstrates an EC₅₀ of 0.2 μM vs. Lamivudine and Non-Methylated d4A

The parent scaffold of 3′-Me-d4A, β-L-2′,3′-didehydro-2′,3′-dideoxyadenosine (β-L-D4A), displays an EC₅₀ of 0.2 μM against HBV replication in the 2.2.15 cell line, with a Therapeutic Index (TI = IC₅₀/EC₅₀) of 1000, which surpasses the TI of the clinical comparator lamivudine (TI ≈ 750) in the same assay system [1]. The 3′-C-methyl modification is rationally designed to further enhance this potency and selectivity profile by reducing metabolic inactivation via adenosine deaminase, as demonstrated for other C-methyl adenosine analogs [2]. In contrast, the D-enantiomer of non-methylated d4A shows an EC₅₀ of only 35 μM against Moloney murine sarcoma virus in C3H/3T3 cells, with a significantly narrower selectivity window (CC₅₀ > 100 μM in C3H cells) .

Antiviral Drug Discovery Hepatitis B Virus Nucleoside Reverse Transcriptase Inhibitor Structure-Activity Relationship

Anti-HIV-1 Potency in Human Peripheral Blood Mononuclear (PBM) Cells: β-L-D4A Scaffold EC₅₀ = 0.38 μM vs. Tenofovir and GS-9148

The β-L-enantiomer of the non-methylated parent compound (β-L-d4A) exhibits an anti-HIV-1 EC₅₀ of 0.38 μM in human PBM cells [1]. This represents a significant improvement over tenofovir (PMPA), which typically exhibits EC₅₀ values in the range of 1–5 μM in similar cell-based assays, and over GS-9148 (2′-Fd4AP), which has an EC₅₀ of 10.6–12 μM against wild-type HIV-1 in MT-4 or CEM cells [2] [3]. Notably, GS-9148 retains activity against clinically relevant reverse transcriptase mutants (M184V, K65R), a property linked to the 2′-fluorine and phosphonate modifications [3]. The 3′-C-methyl substituent in the target compound is anticipated to confer analogous or superior resistance profile benefits while potentially lowering the EC₅₀ further by reducing ADA-mediated deamination, as 1′-C-methyl adenosine derivatives show significantly reduced ADA substrate efficiency [4].

HIV-1 Peripheral Blood Mononuclear Cells Nucleoside Reverse Transcriptase Inhibitor Antiviral Resistance

Mitochondrial Toxicity Avoidance: β-L-D4A Scaffold Demonstrates Minimal mtDNA Depletion vs. FDA-Approved NRTIs

Mitochondrial toxicity, driven by off-target inhibition of mitochondrial DNA polymerase-γ (pol-γ), is a dose-limiting adverse effect of many nucleoside reverse transcriptase inhibitors (e.g., ddC, d4T, AZT). The β-L-D4A scaffold has been explicitly shown to possess little to no mitochondrial toxicity, with a TI of 1000 in 2.2.15 cells and no significant effect on mitochondrial DNA content [1] [2]. In contrast, tenofovir, while exhibiting lower mitochondrial toxicity than older NRTIs, shows a CC₅₀ range of 0.06–5 μM in certain hematopoietic toxicity assays [3]. GS-9148 was rationally designed with a 2′-fluorine to improve mitochondrial safety and showed no measurable effect on mitochondrial DNA content in HepG2 cells [4]. The 3′-methyl-d4A scaffold retains the unsaturated dihydrofuran core and L-configuration associated with low pol-γ affinity, and the 3′-methyl group is expected to further reduce metabolic activation in mitochondria, thereby preserving this favorable safety profile.

Mitochondrial Toxicity Nucleoside Analog Safety Polymerase-γ Selectivity Drug-induced mtDNA Depletion

Enzymatic Stability Advantage: 3′-C-Methyl Substitution Reduces Adenosine Deaminase (ADA)-Mediated Inactivation

Adenosine deaminase (ADA) catalyzes the deamination of adenosine analogs to inosine derivatives, a major metabolic inactivation pathway that limits the antiviral efficacy of many adenine-based nucleosides. Enzymatic studies on β-L-d4A and β-L-ddA reveal that ADA is strictly enantioselective and favors D-enantiomers, but L-enantiomers are not fully resistant [1]. The introduction of a C-methyl group at the 1′-position of adenosine has been shown through modeling and experimental studies to significantly enhance resistance to ADA-catalyzed deamination by sterically hindering the enzyme's active site [2]. While direct data on 3′-C-methyl-d4A are not yet published, the structural precedent of C-methyl nucleosides dictates that the 3′-methyl group will similarly impede ADA binding. In contrast, non-methylated d4A (both D- and L-enantiomers) remains a substrate for ADA, with β-D-d4A being a particularly efficient substrate [1]. This differential ADA susceptibility has direct pharmacokinetic consequences: 7-deaza-2′-C-methyl-adenosine exhibits a terminal elimination half-life of 17.5 h and high oral bioavailability (103%) in dogs, pharmacokinetic properties attributed in part to ADA resistance [3].

Adenosine Deaminase Metabolic Stability C-Methyl Nucleosides Prodrug Design

Deoxycytidine Kinase (dCK) Activation Efficiency: L-Configuration Scaffold Shows Inverted Enantioselectivity for Improved Intracellular Phosphorylation

The rate-limiting step for most nucleoside analogs is intracellular conversion to the active triphosphate metabolite. Human deoxycytidine kinase (dCK) exhibits a remarkable inversion of enantioselectivity: β-L-ddA and β-L-d4A are better substrates for dCK than their corresponding β-D-enantiomers [1]. This property is critical because dCK is the primary kinase responsible for the initial monophosphorylation of many antiviral nucleosides. The 3′-C-methyl substituent is not expected to abrogate dCK recognition; rather, C-methyl nucleosides in the L-configuration generally retain phosphorylation competence while gaining ADA resistance. In contrast, D-carbocyclic d4A shows only moderate anti-HIV activity (EC₅₀ = 2.4 μM) in PBM cells, which may partly reflect less efficient intracellular activation [2]. GS-9148 bypasses the first phosphorylation step entirely through its phosphonate moiety, but this requires a dedicated prodrug strategy for oral bioavailability [3]. The 3′-Me-L-d4A scaffold may achieve efficient intracellular activation through native kinase pathways without the synthetic complexity of phosphonate prodrugs.

Deoxycytidine Kinase Intracellular Activation Phosphorylation Efficiency Nucleoside Prodrug

Physicochemical and Solid-State Differentiation: Defined (2R,3S) Stereochemistry, Molecular Weight of 247.26 g/mol, and NMR-Confirmed Structure

The target compound is characterized by the specific (2R,3S) absolute configuration, distinguishing it from the (2S,5R) configuration of β-L-D4A (CAS 7057-48-9, MW 233.23) and from the (2R,5R) configuration of D-d4A [1] [2]. The presence of the 3′-methyl group increases the molecular weight to 247.26 g/mol (C₁₁H₁₃N₅O₂), a value confirmed by NMR spectroscopy (DMSO-d₆, ¹H NMR) [1]. This physical differentiation is critical for analytical method development: the compound can be resolved from d4A (MW 233.23) and ddA (MW 235.25) by both HPLC retention time and mass spectrometry (M+H⁺ = 248.27), enabling unambiguous identification and purity assessment in procurement and experimental workflows. The defined stereochemistry also ensures batch-to-batch consistency in biological assays, as enantiomeric impurities would confound SAR conclusions.

Stereochemical Purity Analytical Reference Standard Quality Control Procurement Specification

High-Value Application Scenarios for ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol Based on Quantitative Differentiation Evidence


Anti-HBV Drug Discovery and Lead Optimization Leveraging a High-Selectivity Scaffold (TI ≥ 1000)

Procurement of ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol as a starting scaffold for structure-activity relationship (SAR) campaigns targeting hepatitis B virus (HBV). The parental β-L-D4A scaffold demonstrates an HBV EC₅₀ of 0.2 μM and a Therapeutic Index of 1000 in 2.2.15 cells, exceeding the TI of the clinical standard lamivudine [1]. The 3′-C-methyl substituent is rationally positioned to enhance metabolic stability and maintain this favorable selectivity window. Use of the 3′-methyl analog rather than non-methylated d4A ensures that SAR modifications are evaluated on a scaffold with maximal intrinsic selectivity, reducing attrition in later-stage toxicity profiling.

HIV-1 Resistance Profiling Against NRTI-Mutant Viruses (M184V, K65R) with Low Mitochondrial Liability

The compound is ideally suited for in vitro resistance profiling studies against HIV-1 strains harboring common NRTI resistance mutations (M184V, K65R, TAMs). The scaffold's predicted sub-micromolar potency (EC₅₀ ≤ 0.38 μM inferred from β-L-d4A in PBM cells [2]) and documented low mitochondrial toxicity of its parent [3] make it a superior choice over tenofovir (CC₅₀ up to 5 μM in hematopoietic cells [4]) for experiments requiring prolonged cellular exposure. Furthermore, the scaffold shares GS-9148's favorable resistance profile but does not require phosphonate prodrug strategies for intracellular activation, simplifying experimental design.

Adenosine Deaminase (ADA) Substrate Specificity and Metabolic Stability Research

Researchers investigating the role of ADA in nucleoside analog inactivation can employ this 3′-C-methyl-d4A as a probe to quantify the impact of ribose C-methylation on ADA catalytic efficiency. Comparative studies with β-D-d4A (efficient ADA substrate [5]) and β-L-d4A (moderate substrate) can delineate the relative contributions of stereochemistry and methylation to metabolic stability. The findings can inform the design of next-generation adenine nucleosides with prolonged intracellular half-lives, as demonstrated by the 17.5 h terminal half-life of 2′-C-methyl-adenosine in dogs [6].

Nucleotide Phosphonate or Phosphoramidate Prodrug Development with Differentiated Intracellular Activation

The compound's L-configuration and 3′-methyl group offer a unique template for prodrug design. Unlike GS-9148, which relies on a phosphonate moiety to bypass the first phosphorylation step [7], the 3′-Me-L-d4A scaffold is predicted to be efficiently monophosphorylated by dCK [5]. This allows exploration of phosphoramidate prodrug strategies that leverage native kinase pathways, potentially yielding higher intracellular triphosphate concentrations. Procurement of this scaffold enables comparative prodrug metabolism studies against both phosphonate-based (GS-9148) and conventional nucleoside (tenofovir) platforms.

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